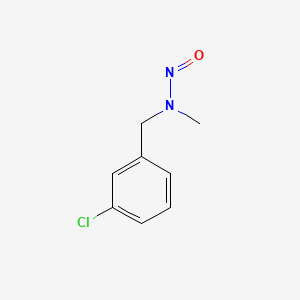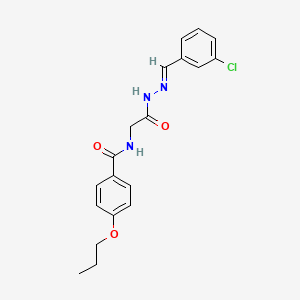![molecular formula C26H27BrN4O4S B12009061 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12009061.png)
N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a benzyloxy group, a bromophenyl sulfonyl group, and a piperazinyl acetohydrazide moiety. This compound’s unique structure makes it a subject of interest in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide typically involves a multi-step process:
-
Formation of the Benzyloxybenzaldehyde Intermediate
Reaction: Benzylation of 4-hydroxybenzaldehyde.
Conditions: Use of benzyl chloride in the presence of a base like potassium carbonate in an organic solvent such as acetone.
-
Synthesis of the Piperazinyl Acetohydrazide
Reaction: Condensation of 4-bromobenzenesulfonyl chloride with piperazine.
Conditions: Use of an organic solvent like dichloromethane and a base such as triethylamine.
-
Final Condensation Reaction
Reaction: Condensation of the benzyloxybenzaldehyde intermediate with the piperazinyl acetohydrazide.
Conditions: Use of ethanol as a solvent and reflux conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Reagents: Potassium permanganate or chromium trioxide.
-
Reduction
- The imine group (methylidene) can be reduced to form the corresponding amine.
Reagents: Sodium borohydride or hydrogenation using palladium on carbon.
-
Substitution
- The bromophenyl group can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Receptor Binding: Investigation into its binding affinity with various biological receptors.
Medicine
Drug Development: Exploration as a lead compound for the development of new therapeutic agents, particularly in oncology and neurology.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Polymer Science: Use in the synthesis of polymers with specific functional properties.
Chemical Sensors: Development of sensors for detecting specific analytes based on its reactivity.
Mecanismo De Acción
The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and bromophenyl groups may facilitate binding to hydrophobic pockets, while the piperazinyl acetohydrazide moiety can form hydrogen bonds or ionic interactions with active sites. This compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation.
Comparación Con Compuestos Similares
Similar Compounds
- **N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. The presence of both benzyloxy and bromophenyl sulfonyl groups provides a distinct electronic environment that can be exploited in various chemical and biological applications.
This compound’s versatility and potential for modification make it a valuable candidate for further research and development in multiple scientific disciplines.
Propiedades
Fórmula molecular |
C26H27BrN4O4S |
|---|---|
Peso molecular |
571.5 g/mol |
Nombre IUPAC |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H27BrN4O4S/c27-23-8-12-25(13-9-23)36(33,34)31-16-14-30(15-17-31)19-26(32)29-28-18-21-6-10-24(11-7-21)35-20-22-4-2-1-3-5-22/h1-13,18H,14-17,19-20H2,(H,29,32)/b28-18+ |
Clave InChI |
JPODHVBTDSEWKC-MTDXEUNCSA-N |
SMILES isomérico |
C1CN(CCN1CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
SMILES canónico |
C1CN(CCN1CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12008990.png)


![N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12009024.png)
![N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide](/img/structure/B12009031.png)


![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12009051.png)
![2-[3-(2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12009064.png)


![7,9-Dibromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B12009069.png)

![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12009080.png)
